2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine
Overview
Description
2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine is a useful research compound. Its molecular formula is C11H12ClF3N2 and its molecular weight is 264.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various chemical structures , suggesting that its targets could be diverse depending on the specific application.
Mode of Action
It’s known that this compound can be synthesized from 2-chloro-4-iodopyridine , indicating that it may interact with its targets through a substitution reaction.
Result of Action
It’s known that this compound can be used in the synthesis of various chemical structures , suggesting that its effects could be diverse depending on the specific application.
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of compounds like 4,4′-bis(trifluoromethyl)-2,2′-bipyridine and 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with opioid receptors, suggesting a potential role in pain modulation . This interaction can lead to changes in cellular responses and metabolic activities.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been used in the synthesis of various compounds that may inhibit or activate specific enzymes . These interactions can lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term exposure to this compound can lead to sustained changes in cellular activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as pain relief, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s distribution can affect its overall efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its activity and function within the cell, affecting various biochemical processes.
Properties
IUPAC Name |
2-chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2/c12-10-7-9(1-4-16-10)17-5-2-8(3-6-17)11(13,14)15/h1,4,7-8H,2-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEHWZHJGDOHRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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